1-Bromoisoquinoline-6-carbonitrile

Catalog No.
S12322105
CAS No.
M.F
C10H5BrN2
M. Wt
233.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromoisoquinoline-6-carbonitrile

Product Name

1-Bromoisoquinoline-6-carbonitrile

IUPAC Name

1-bromoisoquinoline-6-carbonitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

InChI

InChI=1S/C10H5BrN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H

InChI Key

VHBYIXALBSJEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C=C1C#N

1-Bromoisoquinoline-6-carbonitrile is a heterocyclic organic compound characterized by the presence of a bromine atom at the first position and a carbonitrile functional group at the sixth position of the isoquinoline ring. Its molecular formula is C10H6BrNC_{10}H_{6}BrN with a molar mass of approximately 232.06 g/mol. This compound exhibits unique structural features that contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

, including:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives. Common nucleophiles include amines and thiols.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation to yield nitro or hydroxyl derivatives and reduction to remove the bromine atom, resulting in isoquinoline derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles such as amines or thiols are typically used.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are effective.
  • Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Research indicates that 1-bromoisoquinoline-6-carbonitrile exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which play crucial roles in drug metabolism. This inhibition suggests potential applications in pharmacology, particularly in drug design and development where modulation of metabolic pathways is desired.

The synthesis of 1-bromoisoquinoline-6-carbonitrile can be achieved through various methods:

  • Bromination of Isoquinoline Derivatives: A common method involves brominating isoquinoline in the presence of sulfuric acid to yield 1-bromoisoquinoline, which can then be converted to the carbonitrile by treating it with cyanogen bromide.
  • Cyclization Reactions: Another approach involves cyclizing appropriate precursors under specific conditions to form the desired compound.

These methods allow for efficient production while maintaining high yields.

1-Bromoisoquinoline-6-carbonitrile serves multiple purposes across various fields:

  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: The compound is used in enzyme interaction studies and as a probe in biochemical assays.
  • Industrial Uses: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Studies on 1-bromoisoquinoline-6-carbonitrile have highlighted its role as an inhibitor of cytochrome P450 enzymes. This interaction suggests that it could modulate the metabolism of co-administered drugs, impacting their efficacy and safety profiles. Further research into its pharmacokinetics and toxicology is essential for understanding its therapeutic potential.

Several compounds share structural similarities with 1-bromoisoquinoline-6-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromoisoquinoline-1-carbonitrile1082674-24-50.86
4-Bromoisoquinoline-1-carbonitrile27224-09-50.90
Isoquinoline119-65-30.82
Quinoline91-63-40.80

Uniqueness

The uniqueness of 1-bromoisoquinoline-6-carbonitrile lies in its specific substitution pattern on the isoquinoline ring combined with the carbonitrile group. This structure enhances its reactivity and biological profile compared to similar compounds. Its selective inhibition of cytochrome P450 enzymes further distinguishes it from other derivatives that may not exhibit such targeted biological activity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

231.96361 g/mol

Monoisotopic Mass

231.96361 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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